molecular formula C10H16O B105290 1-Adamantanol CAS No. 768-95-6

1-Adamantanol

Cat. No. B105290
CAS RN: 768-95-6
M. Wt: 152.23 g/mol
InChI Key: VLLNJDMHDJRNFK-UHFFFAOYSA-N
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Description

Adamantane derivatives are a class of compounds with a unique cage-like structure that serves as a backbone for a variety of applications in pharmaceuticals and materials science. The adamantane moiety is a versatile scaffold that has been incorporated into drugs for antiviral, antidiabetic, and neurodegenerative disease treatments, demonstrating significant therapeutic value for patients globally .

Synthesis Analysis

The synthesis of adamantane derivatives has been explored through various chemical reactions. For instance, 1,3,5,7-tetracyanoadamantane is synthesized via a radical nucleophilic substitution reaction of 1,3,5,7-tetrabromoadamantane with cyanide, followed by reduction to form 1,3,5,7-tetrakis(aminomethyl)adamantane . Additionally, the synthesis of 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane has been achieved and used as a building block for coordination polymers with open-network structures .

Molecular Structure Analysis

Adamantane's molecular structure is characterized by its three-dimensional, tetrahedral framework, which allows for the formation of various functionalized derivatives. The molecule 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates adaptability in its hydrogen-bonding subunits to generate one-dimensional motifs with different assembling partners . The smallest tetrahedral tetrazole-functionalized ligand, 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane, has been used to form complexes with metal ions, showcasing the adamantane moiety's role as a versatile building block .

Chemical Reactions Analysis

Adamantane derivatives undergo a range of chemical reactions, including hydride transfer reactions that lead to the synthesis of disubstituted adamantanes . The adamantyl cation is involved in disproportionation and oxidation reactions, which are key steps in the synthesis of adamantane-based compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. For example, adamantane with pendant cholesteryl and nematogenic groups has been used to create liquid crystalline and amorphous molecular systems capable of vitrification . The catalytic transformation of 1-adamantanol over nano-porous materials with varying pore sizes and acidic sites has been studied, revealing shape selectivity and acid site strength as important factors for the formation of desirable 2-derivatives .

Scientific Research Applications

Antibacterial Properties

1-Adamantanol derivatives have been identified as active antibacterials. Research has shown that the decyl-quaternary ammonium salt of adamantanol is particularly effective against Gram-positive and, to a lesser extent, Gram-negative microorganisms. The effectiveness of these compounds seems linked to their ability to disrupt microbial cell membrane permeability (Perrakis et al., 1996).

Solubility Studies

The solubility of 3-amino-1-adamantanol in ethanol and water mixtures at various temperatures has been studied. These investigations provide insights into the thermodynamic behavior of adamantanol derivatives in different solvent systems, which is crucial for their application in various scientific fields (Jouyban et al., 2016).

Acidic Properties

Research into the intrinsic gas-phase acidities of 1-adamantanol and its derivatives, including perfluoro1-adamantanol, has been conducted. This research is significant in understanding the fundamental chemical properties of adamantanol, which can impact its use in various scientific applications (Herrero et al., 2007).

Catalysis and Chemical Transformations

Studies have explored the catalytic transformation of 1-adamantanol using nano-porous materials. This research is important for the development of new catalytic processes in organic synthesis and material science (Elangovan et al., 2008).

Thermodynamic Properties

The thermodynamic properties of adamantanol in the ideal gas state have been extensively researched. This includes the study of enthalpies of sublimation and vapor pressure, which are vital for understanding the physical properties of adamantanol and its application in various scientific domains (Charapennikau et al., 2003).

Bioconversion Processes

1-Adamantanol has been used in bioconversion processes to produce 1,3-adamantanediol using the Streptomyces sp. SA8 oxidation system. This research opens up possibilities for the biological synthesis of adamantane derivatives (Mitsukura et al., 2010).

Safety And Hazards

1-Adamantanol can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions are some of the future directions in the study of 1-Adamantanol . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is also being explored .

properties

IUPAC Name

adamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLNJDMHDJRNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227620
Record name 1-Adamantanol
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Adamantanol

CAS RN

768-95-6
Record name 1-Adamantanol
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Record name 1-Adamantanol
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Record name 1-Adamantanol
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Record name Tricyclo[3.3.1.13,7]decan-1-ol
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of adamantane, 0.026 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (2% by mole relative to adamantane), 9.0 g of acetic acid and 0.003 g of acetylacetonatovanadium(III) was stirred at 85° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 2-adamantanon, 1-adamantanol and 1,3-adamantanediol in 3%, 27% and 4% yields, respectively, at 41% conversion of adamantane.
Quantity
1 g
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reactant
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0.026 g
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reactant
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9 g
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of pyridinium triflate 1 (100 mg, 0.29 mmol), benzotrifluoride (PhCF3, 0.29 mL), MgO (11.5 mg, 0.29 mmol), and 28 (21.8 mg, 0.14 mmol) was subjected to the standard procedure to afford 0.0363 g of a yellow oil, which was determined by 1H NMR analysis to consist of 8.7 mg of Bn2O and 0.0276 g (80%) of 1-benzyloxyadamantane (3i). Spectroscopic analysis was consistent with the data reported previously for 3i.
Name
Quantity
8.7 mg
Type
reactant
Reaction Step One
Name
1-benzyloxyadamantane
Quantity
0.0276 g
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reactant
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Name
3i
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 25 milliliters of acetic acid were added 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide and 0.05 millimole of zirconyl acetate ZrO(OAc)2. The resultant mixture was stirred at a temperature of 75° C. for 6 hours in an oxygen atmosphere. As a result, adamantane was transformed into 1-adamantanol (yield 42%), 1,3-adamantanediol (yield 31%) and 2-adamantanone (yield 7%) with a transformation rate of 91 percent.
[Compound]
Name
resultant mixture
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10 mmol
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Name
acetate ZrO(OAc)2
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Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
42%
Yield
31%
Yield
7%

Synthesis routes and methods IV

Procedure details

A mixture of 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide, 0.05 millimole of acetylacetonatozirconium(IV) Zr(AA)4 and 25 milliliters of acetic acid was stirred at a temperature of 75° C. for 6 hours in an oxygen atmosphere. Adamantane was transformed into 1-adamantanol (yield 28%), 1,3-adamantanediol (yield 6%) and 2-adamantanone (yield 3%) with a transformation rate of 43%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Zr(AA)4
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Quantity
25 mL
Type
reactant
Reaction Step One
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reactant
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0 (± 1) mol
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reactant
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Yield
28%
Yield
3%

Synthesis routes and methods V

Procedure details

To 25 milliliters of acetic acid were added 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide and 0.05 millimole of acetylacetonatocopper(II) Cu(AA)2. In an oxygen atmosphere, the resultant mixture was stirred at a temperature of 75° C. for 6 hours. Adamantane was transformed, with a transformation rate of 53%, into 1-adamantanol (yield 50%) and 2-adamantanone (yield 4%). The selectivity for the alcohol and ketone was 97%.
Quantity
0 (± 1) mol
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resultant mixture
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10 mmol
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Name
Cu(AA)2
Quantity
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Type
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Reaction Step Three
Quantity
25 mL
Type
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Reaction Step Three
Yield
50%
Yield
4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Adamantanol
Reactant of Route 2
1-Adamantanol
Reactant of Route 3
1-Adamantanol
Reactant of Route 4
1-Adamantanol
Reactant of Route 5
1-Adamantanol
Reactant of Route 6
1-Adamantanol

Citations

For This Compound
2,800
Citations
IV Peterson, NM Svirskaya, AA Kondrasenko… - Journal of Siberian …, 2016 - core.ac.uk
… with 1-adamantanol in acetic and phosphoric acids medium leads to formation monoadamantylated derivatives. Heating of 1,8-dihydroxynaphthalene at 200 С with 1-adamantanol …
Number of citations: 5 core.ac.uk
K Mitsukura, H Sakamoto, H Kubo, T Yoshida… - Journal of bioscience …, 2010 - Elsevier
To efficiently produce 1,3-adamantanediol (1,3-ad(OH) 2 ) from 1-adamantanol (1-adOH), our stocks of culture strains and soil microorganisms were surveyed for hydroxylation activity …
Number of citations: 18 www.sciencedirect.com
KL Mears, CR Stennett, JC Fettinger… - Angewandte Chemie …, 2022 - Wiley Online Library
A series of alkali metal 1‐adamantoxide (OAd 1 ) complexes of formula [M(OAd 1 )(HOAd 1 ) 2 ], where M=Li, Na or K, were synthesised by reduction of 1‐adamantanol with excess of …
Number of citations: 7 onlinelibrary.wiley.com
IV Peterson, NM Svirskaya, AA Kondrasenko… - Journal of Siberian …, 2015 - core.ac.uk
… with 1-adamantanol in trifluoroacetic acid leads to formation mono- and diadamantyl derivatives. Increasing of reaction yield in case of interaction of 1-adamantanol with 2,6- and 2,7- …
Number of citations: 2 core.ac.uk
WV Curran, RB Angier - The Journal of Organic Chemistry, 1969 - ACS Publications
1-Adamantyl p-nitrophenyl carbonate (6) was prepared and treated with methanolic hydrazine hydrate to give carbazate 7s which was in turn treated with nitrous acid to afford 1-…
Number of citations: 15 pubs.acs.org
P Jesionek, B Hachuła, D Heczko, T Lamrani… - … Acta Part A: Molecular …, 2023 - Elsevier
In this paper, several experimental techniques, ie, differential scanning calorimetry, X-ray diffraction, Fourier transform infrared, Raman, and broadband dielectric spectroscopy were …
Number of citations: 4 www.sciencedirect.com
K Mitsukura, Y Kondo, T Yoshida… - Practical Methods for …, 2009 - Wiley Online Library
… griseoplanus AC122 cells, 1-adamantanol was synthesized in the culture broth (Figure 12.5)… and Streptomyces griseus IFO3237 can be utilized for 1-adamantanol production. …
Number of citations: 2 onlinelibrary.wiley.com
H Li, W Yang, J Hao, S Fan, S Yang, Q Guo - Journal of Molecular Liquids, 2016 - Elsevier
… In this paper, we focused on solubility and solution thermodynamics of 3-amino-1-adamantanol. By gravimetric method, the solubility of 3-amino-1-adamantanol was measured in H 2 O, …
Number of citations: 8 www.sciencedirect.com
R Kumarathasan, NR Hunter - Organic Preparations and …, 1991 - Taylor & Francis
… We now report the application of TBA-OX in the oxidation of adamantane to 1-adamantanol by a convenient one-pot synthesis that does not require a separate phase-transfer catalyst. It …
Number of citations: 6 www.tandfonline.com
CR Nelson, JS Chickos - The Journal of Chemical Thermodynamics, 2017 - Elsevier
… Liquid vapor pressures of (+)-cedrol, Z-nerolidol, E-nerolidol and 1-adamantanol are also … for 1-adamantanol at the fusion temperature and the vapor pressure of solid 1-adamantanol at …
Number of citations: 5 www.sciencedirect.com

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